molecular formula C9H20O2S B6617238 5-(2-ethoxyethoxy)pentane-1-thiol CAS No. 1506543-92-5

5-(2-ethoxyethoxy)pentane-1-thiol

Cat. No.: B6617238
CAS No.: 1506543-92-5
M. Wt: 192.32 g/mol
InChI Key: FLKJUBDVUZJUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethoxyethoxy)pentane-1-thiol: is a chemical compound belonging to the family of thiol compounds. It has the molecular formula C9H20O2S and a molecular weight of 192.32 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a pentane chain, which is further substituted with ethoxyethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-ethoxyethoxy)pentane-1-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-bromopentane with 2-ethoxyethanol in the presence of a base to form 5-(2-ethoxyethoxy)pentane. This intermediate is then treated with thiourea followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-ethoxyethoxy)pentane-1-thiol can undergo oxidation reactions to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed:

    Oxidation: Disulfides.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(2-ethoxyethoxy)pentane-1-thiol is used as a building block in organic synthesis. Its thiol group makes it a valuable reagent for the formation of self-assembled monolayers on gold surfaces, which are used in various nanotechnology applications .

Biology: In biological research, thiol compounds like this compound are used as reducing agents and in the modification of proteins and enzymes. They play a role in studying redox biology and cellular signaling pathways.

Medicine: The compound’s thiol group can interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of thiol-containing drugs that target specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its ability to form strong bonds with metals makes it useful in surface modification and corrosion protection.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyethoxy)pentane-1-thiol involves its thiol group, which can undergo various chemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable structures. This property is exploited in the formation of self-assembled monolayers on gold surfaces, where the thiol group binds to the gold atoms, creating a stable and organized layer .

Comparison with Similar Compounds

    5-(2-methoxyethoxy)pentane-1-thiol: Similar structure but with a methoxy group instead of an ethoxy group.

    5-(2-ethoxyethoxy)hexane-1-thiol: Similar structure but with a hexane chain instead of a pentane chain.

    5-(2-ethoxyethoxy)butane-1-thiol: Similar structure but with a butane chain instead of a pentane chain.

Uniqueness: 5-(2-ethoxyethoxy)pentane-1-thiol is unique due to its specific combination of ethoxyethoxy groups and a pentane chain, which imparts distinct chemical and physical properties. Its ability to form stable self-assembled monolayers on gold surfaces makes it particularly valuable in nanotechnology and surface science applications .

Properties

IUPAC Name

5-(2-ethoxyethoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2S/c1-2-10-7-8-11-6-4-3-5-9-12/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKJUBDVUZJUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.